molecular formula C19H14N4O B11053330 4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile

Cat. No.: B11053330
M. Wt: 314.3 g/mol
InChI Key: WEQHTJVPDRYNFZ-UHFFFAOYSA-N
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Description

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring, a pyrazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the benzene ring: The pyrazole ring can be further functionalized by reacting with a benzene derivative through electrophilic aromatic substitution.

    Introduction of nitrile groups: The nitrile groups can be introduced via nucleophilic substitution reactions using suitable nitrile-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-(4-methylphenyl)-1H-pyrazole
  • 5-methyl-3-(4-methylphenyl)-1H-pyrazole
  • Benzene-1,2-dicarbonitrile derivatives

Uniqueness

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile is unique due to the combination of its functional groups and the presence of both a pyrazole and benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H14N4O/c1-11-3-5-13(6-4-11)19-18(12(2)22-23-19)16-7-14(9-20)15(10-21)8-17(16)24/h3-8,24H,1-2H3,(H,22,23)

InChI Key

WEQHTJVPDRYNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2C3=C(C=C(C(=C3)C#N)C#N)O)C

Origin of Product

United States

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